

# Introduction: The Molecular Identity of 4,4-Dimethylimidazolidin-2-one

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## Compound of Interest

Compound Name: 4,4-Dimethylimidazolidin-2-one

Cat. No.: B1604564

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**4,4-Dimethylimidazolidin-2-one** (CAS No. 24572-33-6) is a derivative of imidazolidinone, a five-membered heterocyclic ring containing two nitrogen atoms.<sup>[1][2]</sup> Its structure is characterized by a urea moiety incorporated into the ring and two methyl groups attached to the fourth carbon. This substitution prevents enolization and provides steric bulk, influencing its chemical and physical properties, such as its melting point of approximately 235°C.<sup>[2]</sup>

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the molecule's functional groups. Each vibration corresponds to a specific energy, which translates to a characteristic absorption band in the IR spectrum. For a molecule like **4,4-Dimethylimidazolidin-2-one**, IR spectroscopy allows for the unambiguous confirmation of its key functional groups: the secondary amine (N-H), the carbonyl group (C=O) of the cyclic urea, and the aliphatic carbon-hydrogen (C-H) bonds of the methyl and methylene groups.

## Molecular Structure and Theoretical Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the types of vibrations it can exhibit.

### Chemical Structure

The structure of **4,4-Dimethylimidazolidin-2-one** is depicted below.

Caption: Chemical structure of **4,4-Dimethylimidazolidin-2-one**.

## Predicted Number of Vibrational Modes

The number of fundamental vibrational modes for a non-linear molecule is calculated using the formula  $3N-6$ , where  $N$  is the number of atoms in the molecule.<sup>[3]</sup> For **4,4-**

**Dimethylimidazolidin-2-one** ( $C_5H_{10}N_2O$ ),  $N$  equals 18 (5 Carbon + 10 Hydrogen + 2 Nitrogen + 1 Oxygen).

- Number of Vibrational Modes =  $3(18) - 6 = 54 - 6 = 48$

The molecule, therefore, has 48 possible fundamental vibrations. While not all of these will be infrared active or resolved, this calculation underscores the potential complexity of the spectrum, particularly in the "fingerprint region" below  $1500\text{ cm}^{-1}$ .<sup>[4]</sup>

## Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. As **4,4-Dimethylimidazolidin-2-one** is a solid at room temperature, the KBr pellet method is a reliable choice for transmission FTIR analysis.

### Step-by-Step Methodology for KBr Pellet Preparation

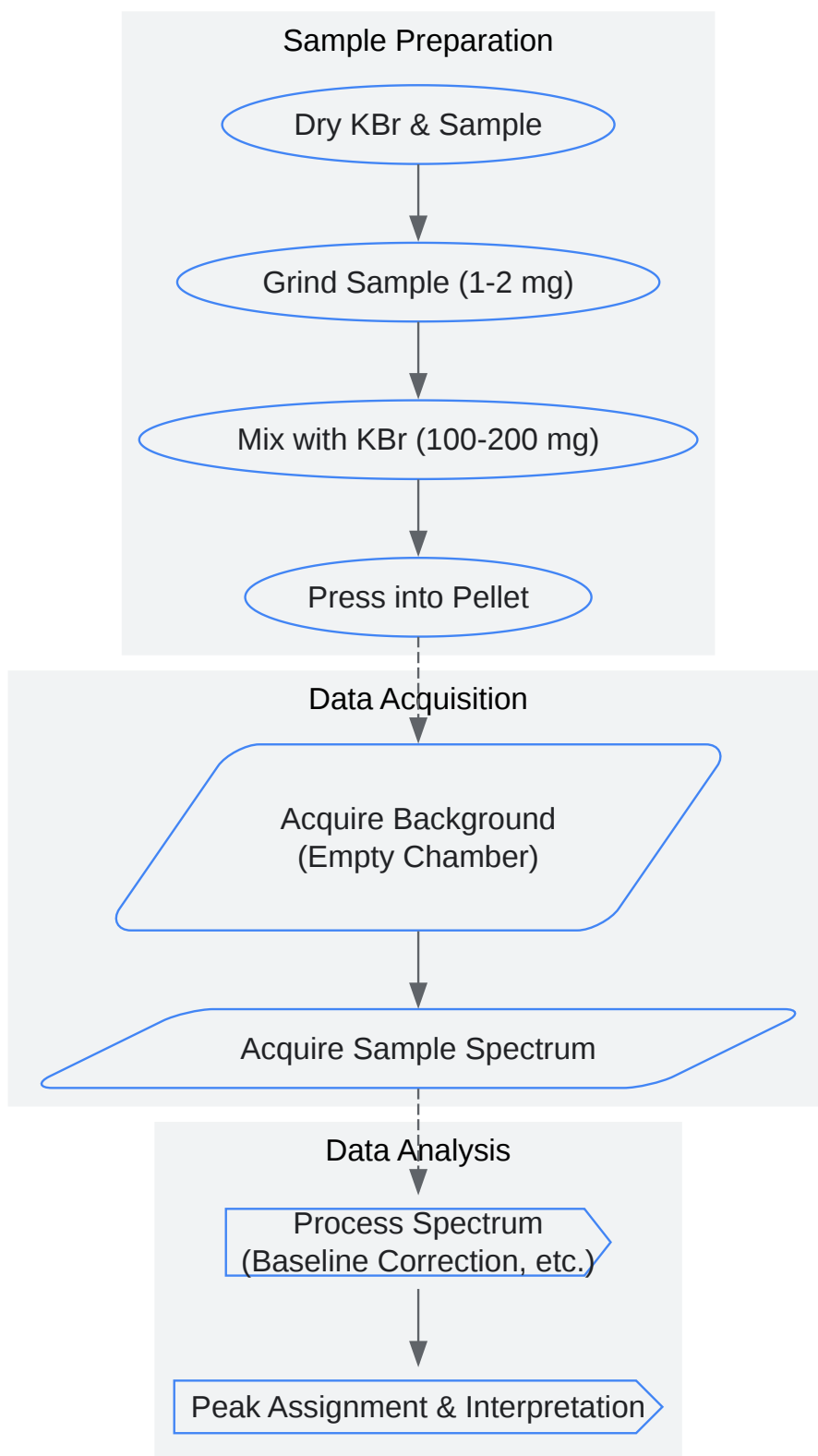
- **Reagent Purity:** Use only high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at  $110^\circ\text{C}$  for 2-4 hours) and stored in a desiccator to prevent moisture contamination, which appears as a broad O-H absorption band around  $3400\text{ cm}^{-1}$ .
- **Sample Preparation:** Grind a small amount (1-2 mg) of the **4,4-Dimethylimidazolidin-2-one** sample to a fine powder using a clean agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix with the sample for about 30-60 seconds. Avoid over-grinding, which can lead to polymorphic changes in some crystalline substances and affect the spectrum.<sup>[5]</sup>

- Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, poor mixing, or moisture, and will scatter the IR beam, reducing signal quality.
- Analysis: Immediately place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

## Instrumental Setup and Data Acquisition

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000–400  $\text{cm}^{-1}$ .[\[6\]](#)
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.
- Background: Perform a background scan of the empty sample compartment prior to sample analysis to subtract the spectral contributions of atmospheric water and carbon dioxide.

## Experimental Workflow Diagram



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Caption: Workflow for FTIR analysis using the KBr pellet method.

## Spectral Analysis and Interpretation

The IR spectrum of **4,4-Dimethylimidazolidin-2-one** can be divided into several key regions, each providing specific structural information. The analysis below is based on established principles for amides, ureas, and related heterocyclic compounds.<sup>[7][8][9]</sup>

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment	Discussion
3350 - 3200	Medium-Strong, Broad	N-H Stretching	The presence of two N-H groups gives rise to symmetric and asymmetric stretching vibrations. Intermolecular hydrogen bonding in the solid state typically causes this band to be broad.[8]
3000 - 2850	Medium-Weak	C-H Stretching	These bands are due to the asymmetric and symmetric stretching vibrations of the methyl (CH <sub>3</sub> ) and methylene (CH <sub>2</sub> ) groups on the imidazolidinone ring.
1710 - 1680	Strong, Sharp	C=O Stretching (Amide I)	This is one of the most characteristic bands. Its position is sensitive to ring strain and hydrogen bonding.[7] For cyclic ureas, it typically appears in this region, confirming the presence of the carbonyl group.[9]
1570 - 1510	Medium	N-H Bending (Amide II)	The Amide II band arises from a coupling of N-H in-plane bending and C-N

stretching vibrations. It is a key feature of secondary amides.

1470 - 1430

Medium

CH<sub>2</sub> Scissoring & CH<sub>3</sub> Bending

These absorptions correspond to the bending (scissoring) of the CH<sub>2</sub> group in the ring and the asymmetric bending of the two methyl groups.

1380 - 1365

Medium-Weak

CH<sub>3</sub> Symmetric Bending

The symmetric "umbrella" mode of the methyl groups often appears in this region. The presence of a gem-dimethyl group may result in a characteristic doublet.

1350 - 1200

Medium

C-N Stretching (Amide III)

This band is a complex mix of C-N stretching, N-H bending, and other vibrations. It is another important indicator of the amide structure.

&lt; 1200

Variable

Fingerprint Region

This region contains complex vibrations, including C-C stretching, C-N-C bending, and ring deformations. While difficult to assign individually, the

pattern of peaks is unique to the molecule and serves as a "fingerprint" for identification.[4]

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## Authoritative Grounding and Field Insights

- **The Amide I Band as a Structural Probe:** The position of the C=O stretching (Amide I) band is highly diagnostic. In simple, open-chain secondary amides, it appears around  $1650\text{ cm}^{-1}$ . For **4,4-Dimethylimidazolidin-2-one**, the five-membered ring introduces strain, which typically shifts the C=O frequency to a higher wavenumber (closer to  $1700\text{ cm}^{-1}$ ). This is a critical validation point; a significant deviation from this range could indicate impurities or degradation.
- **Hydrogen Bonding Effects:** In the solid state, strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules is expected. This interaction weakens the C=O bond (shifting its absorption to a lower frequency) and the N-H bond (shifting its absorption to a lower frequency while broadening the peak).[9] A spectrum run in a dilute, non-polar solvent would show a sharper, higher-frequency N-H stretch, confirming this phenomenon.
- **Self-Validating Protocols:** The described KBr protocol contains an intrinsic quality check. The production of a clear, transparent pellet validates the procedural steps of drying, grinding, and pressing. Furthermore, the absence of a broad absorption around  $3400\text{ cm}^{-1}$  and sharp  $\text{CO}_2$  peaks around  $2360\text{ cm}^{-1}$  validates the proper execution of the background correction and the dryness of the reagents.

## Conclusion

The infrared spectrum of **4,4-Dimethylimidazolidin-2-one** provides a rich dataset for its structural confirmation. The key to a successful analysis lies not only in identifying the principal absorption bands—the N-H stretch, the prominent Amide I (C=O) band, and various C-H and C-N vibrations—but also in understanding how the molecule's cyclic structure and solid-state interactions influence these features. By following a rigorous and self-validating experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and



information-rich tool for the characterization of this and related compounds in a drug development pipeline.

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